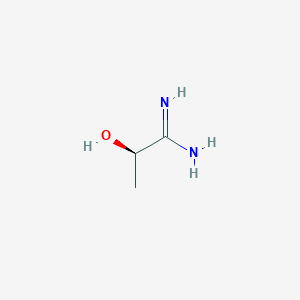
2,3,5,6-Tetraiodoterephthalic acid
Descripción general
Descripción
2,3,5,6-Tetraiodoterephthalic acid, also known as 2,3,5,6-tetraiodo-1,4-benzenedicarboxylic acid, is a halogenated derivative of terephthalic acid. This compound is characterized by the presence of four iodine atoms attached to the benzene ring, making it a highly iodinated aromatic compound. It has the molecular formula C8H2I4O4 and a molecular weight of 669.72 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetraiodoterephthalic acid typically involves the iodination of terephthalic acid. One common method includes the use of fuming sulfuric acid and iodine. The process involves dissolving terephthalic acid in 20% fuming sulfuric acid at 100°C, followed by the addition of iodine. The reaction mixture is then heated gradually to 190°C over several hours. The product is precipitated by pouring the reaction mixture into ice-cold water and further purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the controlled addition of reagents, precise temperature control, and efficient purification techniques to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetraiodoterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the iodinated aromatic ring.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules, particularly in the synthesis of metal-organic frameworks (MOFs).
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can replace iodine atoms under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products
Substituted Aromatics: Products with various functional groups replacing iodine atoms.
Metal-Organic Frameworks: Complex structures formed by coordination with metal ions, useful in catalysis and gas storage.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetraiodoterephthalic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of MOFs, which have applications in catalysis, gas storage, and separation technologies.
Biology: Potential use in imaging techniques due to its high iodine content, which enhances contrast in computed tomography (CT) scans.
Medicine: Investigated for use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetraiodoterephthalic acid in its various applications depends on its chemical structure and the presence of iodine atoms. In MOF synthesis, the compound acts as a ligand, coordinating with metal ions to form stable frameworks. In medical imaging, the high atomic number of iodine enhances X-ray absorption, providing clear contrast in CT scans .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoterephthalic Acid: Contains a single iodine atom, used in similar applications but with different reactivity and properties.
2,5-Diiodoterephthalic Acid: Contains two iodine atoms, offering a balance between reactivity and stability.
Terephthalic Acid: The non-iodinated parent compound, widely used in the production of polyethylene terephthalate (PET) and other polymers
Uniqueness
2,3,5,6-Tetraiodoterephthalic acid is unique due to its high degree of iodination, which imparts distinct properties such as high density, thermal stability, and enhanced reactivity in certain chemical processes. These characteristics make it particularly valuable in specialized applications like MOF synthesis and medical imaging .
Propiedades
IUPAC Name |
2,3,5,6-tetraiodoterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2I4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPWHIBRMNBPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)C(=O)O)I)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2I4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248150 | |
| Record name | 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-84-0 | |
| Record name | 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride](/img/structure/B3282941.png)




![Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-](/img/structure/B3282983.png)
![1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone](/img/structure/B3282989.png)






